molecular formula C20H23N3O4S B2563188 N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide CAS No. 896264-97-4

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2563188
CAS No.: 896264-97-4
M. Wt: 401.48
InChI Key: INALPJTXMWROPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a phenylsulfonyl group and an oxalamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the sulfonylated pyrrolidine with an oxalyl chloride derivative in the presence of a base to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Halogenated aromatic compounds and other substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new chemical entities.

Biology

The compound’s potential biological activity is of significant interest. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide exerts its effects depends on its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The oxalamide moiety may facilitate binding to proteins or nucleic acids, affecting their function. The compound’s overall structure allows it to engage in multiple interactions, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(phenyl)oxalamide
  • N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide
  • N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

Uniqueness

Compared to similar compounds, N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties, making it distinct in its applications and effects.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-9-11-16(12-10-15)22-20(25)19(24)21-14-17-6-5-13-23(17)28(26,27)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INALPJTXMWROPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.